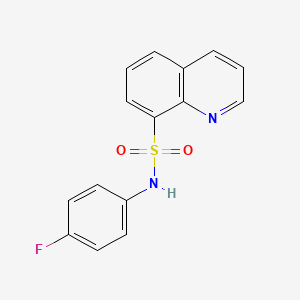![molecular formula C25H23BrN2O B2954642 (3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one CAS No. 341933-43-5](/img/structure/B2954642.png)
(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C25H23BrN2O and its molecular weight is 447.376. The purity is usually 95%.
BenchChem offers high-quality (3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
Research on related compounds highlights their potential application in chemical synthesis and catalysis. For instance, studies on indole derivatives and their reactions with various agents demonstrate the utility of these compounds in synthesizing complex molecules. The palladium-catalyzed intramolecular annulation of alkynes, for example, illustrates how similar indole derivatives can be used to generate gamma-carboline derivatives and heteropolycycles, which are structures found in many bioactive molecules (Zhang & Larock, 2003).
Organic Electronics and Material Science
Iminopyridine ligands and their metal complexes, as discussed in studies involving sterically demanding iminopyridine ligands, suggest potential applications in organic electronics and material science. These ligands and complexes have been explored for their ability to facilitate ethylene polymerization/oligomerization, indicating their usefulness in creating polymers with specific properties (Irrgang et al., 2007).
Antimicrobial Research
The synthesis and evaluation of novel compounds for antimicrobial activities is another potential application. Research on 5-bromo-3-substituted-hydrazono-1H-2-indolinones and related compounds has shown that structurally similar entities can exhibit significant antibacterial properties, suggesting that derivatives of the queried compound might also hold potential in antimicrobial research (Karalı et al., 2002).
Drug Discovery and Development
Compounds with indole frameworks, including those related to the queried compound, often exhibit diverse biological activities. Research into the transformation of primary amines to n-monoalkylhydroxylamines highlights the synthetic utility of such transformations in medicinal chemistry, potentially enabling the development of new therapeutics (Tokuyama et al., 2003).
Propriétés
IUPAC Name |
5-bromo-1-(2-phenylethyl)-3-(4-propan-2-ylphenyl)iminoindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O/c1-17(2)19-8-11-21(12-9-19)27-24-22-16-20(26)10-13-23(22)28(25(24)29)15-14-18-6-4-3-5-7-18/h3-13,16-17H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNFIRIPCIGYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


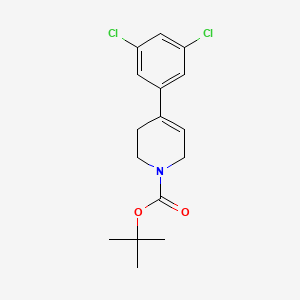
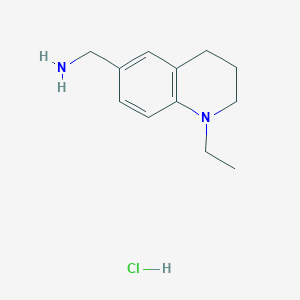
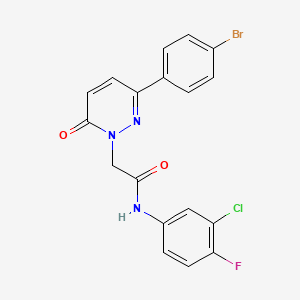
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2954567.png)

![N-(4-(3-methoxypiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2954569.png)
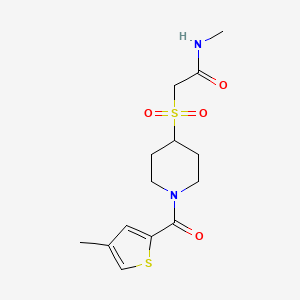

![2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2954573.png)

![4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol](/img/structure/B2954578.png)
